2-(4-Formyl-3,5-dimethylphenoxy)acetic acid

Catalog No.
S15911082
CAS No.
2919955-14-7
M.F
C11H12O4
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Formyl-3,5-dimethylphenoxy)acetic acid

CAS Number

2919955-14-7

Product Name

2-(4-Formyl-3,5-dimethylphenoxy)acetic acid

IUPAC Name

2-(4-formyl-3,5-dimethylphenoxy)acetic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C11H12O4/c1-7-3-9(15-6-11(13)14)4-8(2)10(7)5-12/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

PGYIPBFYORRVNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C=O)C)OCC(=O)O

2-(4-Formyl-3,5-dimethylphenoxy)acetic acid is a chemical compound characterized by its unique structure, which includes a formyl group attached to a phenoxyacetic acid backbone. The molecular formula for this compound is C11H12O4, and its structure features a 3,5-dimethyl-substituted phenol moiety linked to an acetic acid group through an ether bond. This compound is notable for its potential applications in organic synthesis and biological research due to the reactivity of its functional groups.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents like potassium permanganate or chromium trioxide. This reaction yields 2-(4-carboxy-3,5-dimethylphenoxy)acetic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in 2-(4-hydroxymethyl-3,5-dimethylphenoxy)acetic acid.
  • Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles at the aromatic ring.

The biological activity of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid has been explored in various contexts:

  • Enzyme Interactions: It serves as an intermediate in studies involving enzyme-catalyzed reactions with phenolic compounds. The unique structure may influence enzyme specificity and activity.
  • Potential Therapeutic

The synthesis of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid typically involves several key steps:

  • Starting Material: The synthesis begins with 3,5-dimethylphenol.
  • Formylation: A Vilsmeier-Haack reaction is employed to introduce the formyl group. This involves reacting 3,5-dimethylphenol with N,N-dimethylformamide and phosphorus oxychloride.
  • Etherification: The resulting formylated product undergoes etherification with chloroacetic acid in the presence of sodium hydroxide to yield 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid.

Industrial production methods may optimize these steps for higher yields and purity.

2-(4-Formyl-3,5-dimethylphenoxy)acetic acid has several applications:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: This compound is useful in studying the effects of phenolic compounds on biological systems.
  • Industrial Use: It can serve as a precursor for various specialty chemicals and materials .

The interactions of 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid with biological targets are significant for understanding its potential applications:

  • Mechanism of Action: The formyl group can engage in nucleophilic addition reactions, while the phenoxy moiety can participate in aromatic interactions. These interactions may influence the compound's reactivity and biological effects .

Several compounds share structural similarities with 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acidLacks formyl groupMore stable due to lack of reactive functional groups
2-(4-(4-Chloro-3-methylphenoxy)phenyl)acetic acidContains chlorine substitutionExhibits different reactivity patterns due to halogen presence
2-(4-(3,4-Dimethylphenoxy)phenyl)acetic acidSimilar dimethyl substitutionsDifferent positional isomer affecting biological interactions

The presence of the formyl group in 2-(4-Formyl-3,5-dimethylphenoxy)acetic acid distinguishes it from these analogs by providing unique reactivity and potential pathways for further chemical transformations.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.07355886 g/mol

Monoisotopic Mass

208.07355886 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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